![molecular formula C68H92O4P2 B1294726 Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) CAS No. 38613-77-3](/img/structure/B1294726.png)

Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)

Übersicht

Beschreibung

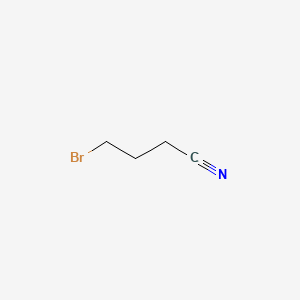

The compound tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is an organophosphorus compound that has been studied for its stabilizing effect on polyether ether ketone (PEEK) during extrusion processing . This compound is part of a broader class of phosphorus-containing compounds that have various applications in materials science and coordination chemistry.

Synthesis Analysis

While the specific synthesis of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is not detailed in the provided papers, similar phosphorus compounds are synthesized through multi-step processes involving the formation of phosphonate or phosphonite groups. For example, tetrakis(trimethylsilyl) ethenylidene-1,1-bisphosphonate is synthesized via Michael addition of amines to the bisphosphonate, followed by treatment with potassium fluoride to form potassium salts . These methods may provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

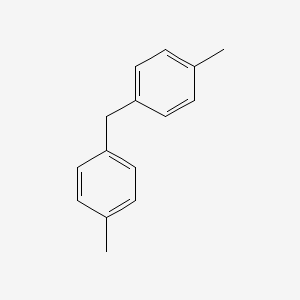

The molecular structure of phosphorus compounds is often characterized by the presence of phosphonate or phosphonite groups attached to aromatic systems. The structure of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) likely features a biphenyl core substituted with bulky tert-butyl groups and phosphonite functionalities, which may confer certain steric and electronic properties to the molecule. X-ray crystallography is commonly used to characterize such compounds, as seen in the structurally related tetraphenylphosphonium tetrakis(1-methyl-1,2,3,4-tetrazole-5-thiolato-S)aurate(III) hemihydrate .

Chemical Reactions Analysis

Phosphorus compounds can participate in various chemical reactions, including coordination with metals, as seen in the synthesis of metal-organic frameworks (MOFs) using phosphonic acid derivatives . The tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) may similarly engage in reactions with metal ions or other electrophiles due to the presence of phosphonite groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) are not explicitly detailed in the provided papers. However, the bulky tert-butyl groups are likely to impart significant steric hindrance, affecting the compound's solubility, melting point, and reactivity. The phosphonite groups may confer antioxidant properties, as suggested by the stabilizing effect of the compound on PEEK . Gas chromatography was used to study the stabilizing effect, indicating that the compound helps maintain the structure of PEEK under extrusion processing conditions without deteriorating its main technological and operational characteristics .

Wissenschaftliche Forschungsanwendungen

Antioxidans in der Polymersynthese

Irgafos PEPQ ist ein bekanntes, phosphorbasiertes sekundäres Antioxidans, das in Polyolefinen zur Stabilisierung eingesetzt wird . Es hat einen niedrigen Schmelzpunkt und fördert eine gute Löslichkeit in Polyolefinen . Es trägt auch zur Reduzierung unerwünschter Verfärbungen während der Verarbeitung bei .

Verwendung in biaxial orientiertem Polypropylen (BOPP)-Film

Irgafos PEPQ wird bei der Herstellung von biaxial orientierten Polypropylen (BOPP)-Filmen eingesetzt . Diese Filme werden bei sehr hohen Temperaturen hergestellt und müssen mit primären und sekundären Antioxidantien stabilisiert werden . Irgafos PEPQ trägt dazu bei, die Dyne-Retentionseigenschaften in BOPP-Filmen zu erhalten .

Verwendung in Polypropylen/Polyethylen-Verbundwerkstoff (C-PP/PE)

Irgafos PEPQ ist als Antioxidationsmittel bei der Herstellung von Polypropylen/Polyethylen-Verbundwerkstoffen (C-PP/PE) unerlässlich . Es ist effektiv bei der Rückgewinnung aus dem Verbundwerkstoff bei Verwendung von Extraktionsmethoden wie Mikrowelle und Ultraschall .

Synthese von Antioxidantien

Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenylendiphosphonit (TBBPP) wird aus Biphenyl, PCl3, AlCl3 und 2,4-di-tert-butylphenol als Rohstoffen synthetisiert . Phosphite-Ester werden als neuartiges Entkomplexierungsmittel ausgewählt, um den Zwischenstoff des 4,4’-Biphenylbisphosphor-Dichlorid-Komplexes aus dem Komplex zu isolieren, den er während der Reaktion mit AlCl3 bildet .

Verwendung in der Katalyse und Metallisierung

Tris(2,4-di-tert-butylphenyl)phosphit, ein triarylbasiertes Phosphit ähnlich Irgafos PEPQ, kann in der Katalyse und Metallisierung eingesetzt werden . Seine Eigenschaft, Metallisierungsreaktionen einzugehen und einen kostengünstigen Syntheseprozess zu ermöglichen, macht es in Biarylkopplungsreaktionen nützlich .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIOEBMXPVYLRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=C(C=C3)P(OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)OC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)OC6=C(C=C(C=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H92O4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894018 | |

| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1035.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38613-77-3 | |

| Record name | Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenylenediphosphonite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38613-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THP-EPQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038613773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous acid, P,P'-[[1,1'-biphenyl]-4,4'-diyl]bis-, P,P,P',P'-tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)